4-amino-1,1,1-trifluorobutan-2-one hydrochloride

Organic Synthesis Building Blocks Quality Control

Secure a reproducible supply of 4-amino-1,1,1-trifluorobutan-2-one hydrochloride (CAS 2866333-99-3) for your drug discovery and agrochemical programs. This 98% pure, stable hydrochloride salt offers superior water solubility and handling vs. the free base. Its primary amine and trifluoromethyl ketone warhead are essential for building potent, reversible covalent protease inhibitors and fluorinated pyrazoles, isoxazoles, and pyrimidines. Avoid structural analogs that compromise inhibitory potency or cyclization efficiency; choose the precise TFMK building block your synthetic route and enzymatic assays demand.

Molecular Formula C4H7ClF3NO
Molecular Weight 177.55 g/mol
CAS No. 2866333-99-3
Cat. No. B6608856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-1,1,1-trifluorobutan-2-one hydrochloride
CAS2866333-99-3
Molecular FormulaC4H7ClF3NO
Molecular Weight177.55 g/mol
Structural Identifiers
SMILESC(CN)C(=O)C(F)(F)F.Cl
InChIInChI=1S/C4H6F3NO.ClH/c5-4(6,7)3(9)1-2-8;/h1-2,8H2;1H
InChIKeyVPIWPTISDPBOGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1,1,1-trifluorobutan-2-one Hydrochloride (CAS 2866333-99-3) for Chemical Synthesis and Medicinal Chemistry Research


4-Amino-1,1,1-trifluorobutan-2-one hydrochloride is a fluorinated amino ketone building block with the molecular formula C4H7ClF3NO and a molecular weight of 177.55 . This compound exists as a hydrochloride salt of the free base 4-amino-1,1,1-trifluorobutan-2-one (MW 141.09) and is classified within the trifluoromethyl alkyl ketone (TFMK) family. The structural features—a primary amino group, a trifluoromethyl-substituted ketone, and a hydrochloride counterion—position this compound for applications in organic synthesis as a versatile intermediate .

Why 4-Amino-1,1,1-trifluorobutan-2-one Hydrochloride Cannot Be Substituted with Generic TFMK Analogs


The trifluoromethyl ketone (TFMK) class encompasses compounds with substantial variation in chain length, amino group placement, and salt form, each affecting reactivity, solubility, and biological target engagement. Trifluoromethyl alkyl ketones are recognized for their high lipophilicity and metabolic stability, but their specific properties depend on the precise substitution pattern [1]. The hydrochloride salt form confers practical advantages over free amines, including enhanced stability against air oxidation and improved water solubility, which are critical for reproducible experimental outcomes [2]. Furthermore, subtle structural changes among TFMK analogs can alter the equilibrium between the ketone and hydrated gem-diol forms, which directly impacts inhibitory potency against proteases and other enzymes [3]. Therefore, substituting 4-amino-1,1,1-trifluorobutan-2-one hydrochloride with an analog of similar appearance but different structure may compromise synthetic efficiency and biological assay reproducibility.

Quantitative Comparative Evidence for 4-Amino-1,1,1-trifluorobutan-2-one Hydrochloride in Research Applications


Purity Specification: 98% Assured Purity for Reproducible Synthesis

Commercial specifications for 4-amino-1,1,1-trifluorobutan-2-one hydrochloride list a purity of 98% . This level of purity provides a defined baseline for synthetic reproducibility compared to generic TFMK intermediates, which may be offered at lower or unspecified purities, thereby reducing the need for additional purification steps and improving the consistency of subsequent reactions.

Organic Synthesis Building Blocks Quality Control

Hydrochloride Salt Form: Enhanced Stability and Solubility vs. Free Amine

The hydrochloride salt form of 4-amino-1,1,1-trifluorobutan-2-one offers enhanced stability against air oxidation compared to its free amine counterpart, a well-documented advantage of amine hydrochloride salts [1]. While direct quantitative stability data for this specific compound are not publicly available, the general principle that hydrochloride salts of amines are more resistant to oxidative degradation and exhibit improved water solubility is firmly established [2]. This translates to more reliable long-term storage and easier handling in aqueous reaction conditions, which are critical for consistent experimental outcomes.

Medicinal Chemistry Formulation Stability

Trifluoromethyl Ketone Pharmacophore: Subnanomolar Inhibitory Potential Against DD-Peptidases

A structurally related compound, d-alpha-aminopimelyl(1,1,1-trifluoro-3-amino)butan-2-one, which incorporates the 1,1,1-trifluoro-3-aminobutan-2-one core, demonstrated subnanomolar inhibition of Actinomadura R39 DD-peptidase, with a free ketone inhibition constant in the subnanomolar range after accounting for competing hydration [1]. In contrast, analogous β-lactam inhibitors require higher concentrations to achieve comparable efficacy. While the target compound 4-amino-1,1,1-trifluorobutan-2-one hydrochloride is a simpler building block lacking the extended peptide chain, the core trifluoromethyl ketone motif is directly responsible for the reversible covalent binding to the active site serine, a mechanism that underpins the exceptional potency of this class [2].

Enzyme Inhibition Antibiotic Research DD-Peptidases

Metabolic Stability: TFMK Core Resists In Vivo Degradation

Trifluoromethyl alkyl ketones (TFMKs) are characterized by high metabolic stability due to the electron-withdrawing effect of the trifluoromethyl group, which reduces the electrophilicity of the ketone and slows enzymatic hydrolysis [1]. While direct metabolic stability data for 4-amino-1,1,1-trifluorobutan-2-one hydrochloride are lacking, the class-level attribute of enhanced metabolic stability distinguishes TFMK-containing compounds from non-fluorinated ketones, which are often rapidly metabolized in vivo [2]. This property is essential for the development of drug candidates with favorable pharmacokinetic profiles.

Drug Discovery Pharmacokinetics Metabolic Stability

Optimal Research and Industrial Applications for 4-Amino-1,1,1-trifluorobutan-2-one Hydrochloride


Precursor for Fluorinated Heterocycle Synthesis

4-Amino-1,1,1-trifluorobutan-2-one hydrochloride serves as a precursor for synthesizing fluorinated heterocycles, including pyrazoles, isoxazoles, and pyrimidines, through condensation and cyclization reactions . The 98% purity specification ensures consistent reactivity and minimizes byproduct formation, which is essential for scaling synthetic routes and achieving high yields of the desired heterocyclic products.

Core Scaffold for Protease Inhibitor Design

The trifluoromethyl ketone moiety is a validated warhead for designing reversible covalent inhibitors of serine and cysteine proteases . As demonstrated by the subnanomolar inhibition achieved with a related 3-aminobutan-2-one derivative [1], the core structure of 4-amino-1,1,1-trifluorobutan-2-one hydrochloride provides a foundation for developing potent enzyme inhibitors. The hydrochloride salt form facilitates handling and dissolution during inhibitor synthesis and screening.

Building Block for Fluorinated Peptidomimetics

The primary amino group allows facile incorporation into peptide chains or peptidomimetic scaffolds, while the trifluoromethyl ketone introduces metabolic stability and enhanced binding affinity . This combination is particularly valuable for generating libraries of fluorinated peptidomimetics for drug discovery programs targeting proteases, kinases, and other therapeutically relevant enzymes.

Intermediate for Agrochemical and Material Science Applications

Beyond medicinal chemistry, fluorinated amino ketones are employed as intermediates in the synthesis of agrochemicals and functional materials . The stability of the hydrochloride salt supports long-term storage and reliable supply for industrial-scale chemical manufacturing, while the trifluoromethyl group imparts desirable physicochemical properties such as increased lipophilicity and thermal stability to the final products.

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